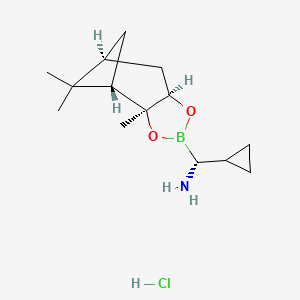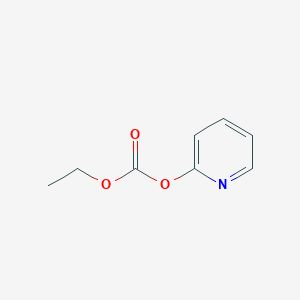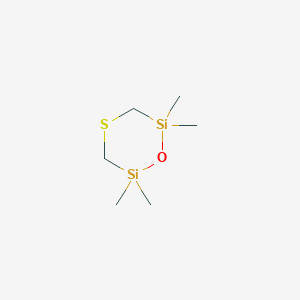
(E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate
Vue d'ensemble
Description
(E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate, also known as ECE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. ECE is a white crystalline powder that is soluble in organic solvents, and it is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of (E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate involves the reaction of the Michael acceptor group with nucleophiles, resulting in the formation of a covalent bond. This covalent modification can lead to changes in the structure and function of biomolecules, which can be useful in understanding biological processes and developing new treatments for diseases.
Biochemical and Physiological Effects:
(E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate has been shown to have a variety of biochemical and physiological effects, including the modification of enzymes and the inhibition of protein-protein interactions. These effects can be useful in understanding the mechanisms of disease and developing new treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate in lab experiments is its reactivity with nucleophiles, which allows for the modification of biomolecules. However, one limitation is that the covalent modification can be irreversible, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the use of (E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate in scientific research. One direction is the development of new methods for the modification of biomolecules using (E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate. Another direction is the use of (E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate in the development of new drugs and therapies. Finally, the use of (E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate in the study of protein-protein interactions and enzyme function could lead to new insights into biological processes.
Applications De Recherche Scientifique
(E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate has been widely used in scientific research due to its ability to act as a Michael acceptor, which allows it to react with nucleophiles such as thiols and amines. This reactivity makes (E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate a useful tool for the modification of biomolecules, such as proteins and peptides, which can be important in the development of new drugs and therapies.
Propriétés
IUPAC Name |
ethyl (E)-2-(4-chlorophenyl)ethenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-2-14-15(12,13)8-7-9-3-5-10(11)6-4-9/h3-8H,2H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIYKNQWCNDXKD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C=CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOS(=O)(=O)/C=C/C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3281273.png)












